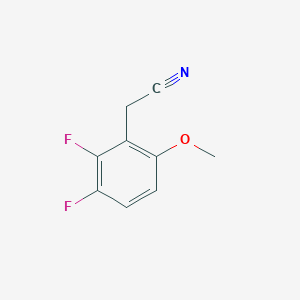

2,3-Difluoro-6-methoxyphenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Difluoro-6-methoxyphenylacetonitrile is a chemical compound with the molecular formula C9H7F2NO . It has a molecular weight of 183.16 . The IUPAC name for this compound is (2,3-difluoro-6-methoxyphenyl)acetonitrile .

Molecular Structure Analysis

The InChI code for 2,3-Difluoro-6-methoxyphenylacetonitrile is 1S/C9H7F2NO/c1-13-8-3-2-7(10)9(11)6(8)4-5-12/h2-3H,4H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

2,3-Difluoro-6-methoxyphenylacetonitrile is a solid at ambient temperature . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications

Corrosion Inhibition

Fluorinated phenylacetonitriles have been studied for their corrosion inhibition properties. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives have been synthesized and investigated for their effectiveness in preventing corrosion on mild steel in acidic environments. These compounds, including those with methoxy substitutions, show significant corrosion inhibition efficiencies, which could suggest potential applications for 2,3-Difluoro-6-methoxyphenylacetonitrile in materials science, particularly in the development of corrosion-resistant coatings and materials (Verma, Quraishi, & Singh, 2015).

Synthesis of Bioactive Compounds

Compounds with methoxy and fluorine substituents are often used as intermediates in the synthesis of bioactive molecules. For instance, the synthesis and characterization of molecular rotors with fluoroaromatic rotators indicate the importance of fluorine substitutions in affecting the physical and chemical properties of organic molecules. This can lead to the development of new materials with unique electronic and photonic properties, potentially applicable in the fields of optoelectronics and molecular electronics (Rodríguez‐Molina et al., 2013).

Material Science

Fluorinated organic compounds are also pivotal in material science, particularly in the development of polymer and solar cell technologies. The design and synthesis of low-bandgap nonfullerene acceptors for polymer solar cells, for instance, highlight the role of fluorinated compounds in achieving high power conversion efficiencies. This suggests that 2,3-Difluoro-6-methoxyphenylacetonitrile could find applications in the synthesis of materials for energy conversion and storage technologies (Wang et al., 2018).

Analytical Chemistry

In analytical chemistry, fluorinated compounds are used as labeling agents and in the development of sensors due to their unique reactivity and spectroscopic properties. For example, N-Halogeno compounds synthesized through direct fluorination have been employed as reagents in analytical applications, underscoring the utility of fluorinated compounds in enhancing detection and measurement techniques (Banks & Besheesh, 1996).

Safety and Hazards

properties

IUPAC Name |

2-(2,3-difluoro-6-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-8-3-2-7(10)9(11)6(8)4-5-12/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFYBAHHLRRIOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-methoxyphenylacetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)

![7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381945.png)

![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)

![6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2381951.png)

![N-[1-(2-Chloropropanoyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2381952.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2381954.png)

![5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B2381955.png)

![3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine](/img/structure/B2381957.png)

![1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2381960.png)